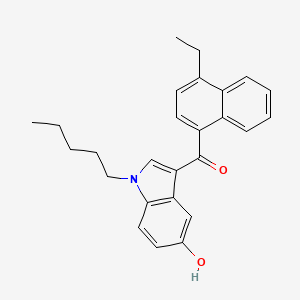

(4-Ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone

Description

Properties

IUPAC Name |

(4-ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO2/c1-3-5-8-15-27-17-24(23-16-19(28)12-14-25(23)27)26(29)22-13-11-18(4-2)20-9-6-7-10-21(20)22/h6-7,9-14,16-17,28H,3-5,8,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBLEUDMHIXXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=C(C4=CC=CC=C43)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017822 | |

| Record name | JWH-210 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-81-2 | |

| Record name | JWH-210 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Ortho-Metalation Approach

The synthesis begins with 1-naphthoic acid as the starting material. The carboxylic acid group is protected as a methyl ester using methanol and catalytic sulfuric acid. Subsequent treatment with a strong base, such as lithium diisopropylamide (LDA), induces deprotonation at the 4-position of the naphthalene ring. Quenching the resulting aryl lithium species with ethyl iodide introduces the ethyl substituent. Finally, hydrolysis of the methyl ester with aqueous hydrochloric acid yields 4-ethylnaphthalene-1-carboxylic acid (Scheme 1).

Key Reaction Conditions :

-

Protection : 1-Naphthoic acid (1 equiv), MeOH (excess), H₂SO₄ (cat.), reflux, 12 h.

-

Metalation : LDA (2.2 equiv), THF, −78°C, 1 h.

-

Alkylation : Ethyl iodide (1.5 equiv), −78°C to RT, 4 h.

-

Deprotection : 6 M HCl, reflux, 6 h.

Cyclization Strategies

Alternative routes employ rhodium-catalyzed cyclotrimerization of diyne precursors. For example, dimedone (12 ) undergoes Claisen condensation with ethyl acetate to form β-keto ester 14 , which is dehydrated to dienyne 16 . Cyclotrimerization with trimethylsilylacetylene in the presence of rhodium catalysts produces regioisomeric naphthalene derivatives, though this method requires rigorous chromatographic separation.

Preparation of 5-Hydroxy-1-pentylindole

N-Alkylation of Indole

Indole is alkylated at the nitrogen using 5-bromopentanol , with protection of the hydroxyl group as a tetrahydropyranyl (THP) ether to prevent side reactions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the deprotonation of indole, enabling nucleophilic attack on the alkyl bromide (Scheme 2).

Key Reaction Conditions :

-

Protection : 5-Bromopentanol (1 equiv), dihydropyran (1.2 equiv), p-TsOH (cat.), DCM, RT, 2 h.

-

Alkylation : Indole (1 equiv), NaH (1.2 equiv), DMF, 0°C to RT, 6 h.

-

Deprotection : HCl/MeOH (1:1 v/v), RT, 2 h.

Alternative Hydroxylation Strategies

Post-alkylation hydroxylation of a pre-assembled pentylindole is theoretically feasible but impractical due to the indole ring’s sensitivity to oxidative conditions. Thus, introducing the hydroxyl group prior to N-alkylation remains the preferred method.

Friedel-Crafts Acylation: Coupling of Moieties

The final step involves the acylation of 5-hydroxy-1-pentylindole with 4-ethylnaphthalene-1-carbonyl chloride . The acid chloride is generated by treating 4-ethylnaphthalene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux. Friedel-Crafts acylation proceeds in anhydrous dichloromethane (DCM) with aluminum chloride (AlCl₃) as the Lewis acid catalyst, selectively functionalizing the indole’s 3-position (Scheme 3).

Key Reaction Conditions :

-

Acid Chloride Formation : 4-Ethylnaphthalene-1-carboxylic acid (1 equiv), SOCl₂ (excess), reflux, 4 h.

-

Acylation : 5-Hydroxy-1-pentylindole (1 equiv), AlCl₃ (1.5 equiv), DCM, 0°C to RT, 12 h.

Yield Optimization :

-

Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the target compound in 65–72% yield.

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.92–7.85 (m, 3H, naphthalene-H), 7.62 (d, J = 3.0 Hz, 1H, indole-H3), 7.35–7.28 (m, 4H, indole-H), 4.15 (t, J = 6.5 Hz, 2H, N-CH₂), 3.65 (t, J = 6.0 Hz, 2H, CH₂-OH), 2.75 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.80–1.45 (m, 6H, pentyl chain), 1.30 (t, J = 7.5 Hz, 3H, CH₂CH₃).

-

GC-MS : m/z 385.5 [M]⁺, principal fragments at m/z 299 (naphthalene loss), 214 (indole moiety).

Purity Assessment

Ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) confirms a purity of >98% using a C18 column and methanol/water gradient.

Challenges and Mitigation Strategies

Regioselectivity in Friedel-Crafts Acylation

Competing acylation at the indole’s 2-position is minimized by using electron-donating substituents (e.g., N-pentyl group) and low-temperature conditions.

Hydroxyl Group Reactivity

The unprotected hydroxyl group in 5-hydroxy-1-pentylindole necessitates inert reaction conditions to prevent esterification or oxidation during acylation.

Scalability and Industrial Relevance

Gram-scale synthesis is achievable by optimizing stoichiometry and purification protocols. Industrial applications, however, are limited by regulatory restrictions on synthetic cannabinoids .

Chemical Reactions Analysis

Types of Reactions: JWH 210 5-hydroxyindole metabolite undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form different derivatives.

Reduction: The compound can undergo reduction reactions to modify its functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

Chemistry: JWH 210 5-hydroxyindole metabolite is used as an analytical reference standard in forensic chemistry and toxicology. It helps in the identification and quantification of synthetic cannabinoids in biological samples .

Biology: In biological research, this compound is studied to understand the metabolism and pharmacokinetics of synthetic cannabinoids. It provides insights into how these compounds are processed in the body and their potential effects .

Medicine: While the direct medical applications of JWH 210 5-hydroxyindole metabolite are limited, its parent compound, JWH 210, is studied for its potential therapeutic effects, such as pain relief and anti-inflammatory properties .

Industry: In the industry, JWH 210 5-hydroxyindole metabolite is used in the development of new synthetic cannabinoids and related compounds. It serves as a reference material for quality control and regulatory compliance .

Mechanism of Action

The mechanism of action of JWH 210 5-hydroxyindole metabolite is not fully understood. it is known that its parent compound, JWH 210, acts as a potent cannabinoid receptor agonist at both the CB1 and CB2 receptors. This interaction leads to various physiological effects, including altered mood and perception, pain relief, and anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound shares structural homology with several synthetic cannabinoids, primarily differing in substituents on the naphthalene ring, indole core, and alkyl chain modifications. Key analogues include:

*Calculated based on structural data.

Pharmacological and Metabolic Differences

Receptor Binding :

- JWH-210 exhibits high affinity for CB1 receptors due to its lipophilic 4-ethylnaphthalene and pentyl chain, facilitating blood-brain barrier (BBB) penetration . The target compound’s 5-hydroxyl group likely reduces BBB permeability, diminishing psychoactive effects .

- MAM-2201’s 5-fluoropentyl chain enhances resistance to oxidative metabolism, prolonging its half-life compared to hydroxylated derivatives .

Metabolism :

- Hydroxylation at the pentyl chain (as in the target compound) is a common Phase I metabolic pathway for SCRAs, leading to glucuronidation and renal excretion .

- JWH-018’s 5-hydroxyhexyl metabolite shares similar metabolic fate but retains partial CB1 activity due to retained naphthalene hydrophobicity .

Legal and Forensic Relevance

- Regulatory Status: JWH-210 is explicitly controlled under international drug laws (e.g., U.S. Controlled Substances Act) .

- Detection :

Research Findings and Data

Pharmacokinetic Data (Estimated)

| Parameter | Target Compound | JWH-210 | MAM-2201 |

|---|---|---|---|

| LogP | 3.8 | 5.2 | 4.9 |

| Half-life (hr) | 2–4 | 1–2 | 6–8 |

| Metabolic Route | Glucuronidation | Oxidation | Defluorination |

Biological Activity

Overview

(4-Ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors CB₁ and CB₂. This compound is structurally related to other synthetic cannabinoids and has been identified in various herbal blends. Its biological activity is primarily mediated through the endocannabinoid system, affecting a wide range of physiological processes.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1427325-81-2 |

| Molecular Formula | C26H27NO2 |

| Molecular Weight | 399.50 g/mol |

Target Receptors

JWH-210 primarily targets the cannabinoid receptors:

- CB₁ Receptors : Predominantly located in the brain, involved in modulating neurotransmitter release.

- CB₂ Receptors : Mainly found in peripheral tissues and immune cells, playing a role in immune response modulation.

Mode of Action

Upon binding to these receptors, JWH-210 initiates a cascade of intracellular signaling pathways:

- G-protein Coupled Receptor Activation : Binding activates G-proteins that influence cyclic AMP (cAMP) levels.

- Intracellular Signaling Cascades : This leads to the activation of various protein kinases and changes in gene expression.

Pharmacological Effects

Research indicates that JWH-210 exhibits several pharmacological effects:

- Pain Perception Alteration : Users report changes in pain sensitivity.

- Anti-inflammatory Properties : Potentially useful in treating inflammatory conditions.

- Neurotoxicity Risks : High doses may lead to neurotoxic effects, warranting caution in usage.

Study 1: Pain Modulation

A study evaluated the effects of JWH-210 on pain perception in animal models. The results indicated that administration of JWH-210 significantly reduced pain responses compared to control groups. This suggests its potential utility in pain management therapies.

Study 2: Inflammatory Response

In vitro studies demonstrated that JWH-210 can modulate inflammatory cytokine production in immune cells. The compound was shown to reduce levels of pro-inflammatory markers, indicating its potential as an anti-inflammatory agent.

Safety and Toxicology

While JWH-210 shows promise for various therapeutic applications, safety profiles indicate potential risks:

- Neurotoxicity at High Doses : Animal studies suggest that excessive doses may lead to adverse neurological outcomes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-Ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone, and how can reaction conditions be tailored to improve yield?

- Methodology : Start with condensation reactions in ethanol or DMF using KOH or HCl as catalysts, as demonstrated in analogous naphthalene-indole hybrids . Optimize solvent polarity (e.g., ethanol vs. DMF) to enhance intermediate stability. Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:2 molar ratios for ketone-aldehyde coupling) to minimize side products . Recrystallization in ethanol or toluene improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology : Use 1H/13C NMR to confirm the indole C3-methanone linkage (δ ~3.8–4.2 ppm for CH₂ groups) and naphthalene substituents (δ ~7.0–8.5 ppm for aromatic protons) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks). X-ray crystallography (as in analogous pyrazole-methanones) resolves stereochemistry . HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%) .

Q. How can preliminary biological screening (e.g., antimicrobial activity) be designed for this compound?

- Methodology : Follow protocols from chlorinated naphthalene-indole derivatives: test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains via broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) to gauge selectivity .

Advanced Research Questions

Q. What role do substituents (e.g., ethylnaphthalene, pentylindole) play in modulating biological activity, and how can this be systematically investigated?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing ethyl with methyl or propyl on the naphthalene ring). Compare logP values (via HPLC) to correlate hydrophobicity with membrane permeability. Use molecular docking to predict interactions with targets like bacterial topoisomerases .

Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate the electronic structure and binding mechanisms of this compound?

- Methodology : Perform density functional theory (DFT) calculations to map HOMO-LUMO gaps and dipole moments, which influence reactivity. Molecular dynamics simulations in lipid bilayers predict pharmacokinetic behavior (e.g., blood-brain barrier penetration). Validate with experimental dipole moment data from solvatochromic shifts .

Q. How should researchers address contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy)?

- Methodology : Investigate metabolic stability via liver microsome assays (e.g., CYP450 metabolism). Use pharmacokinetic profiling (plasma t½, AUC) to identify bioavailability issues. Modify the hydroxyl group (e.g., prodrug derivatization) to enhance solubility or reduce first-pass metabolism .

Q. What strategies can mitigate environmental risks during large-scale synthesis or disposal of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.